Vinyl tris(dimethylsiloxy)silane

Description

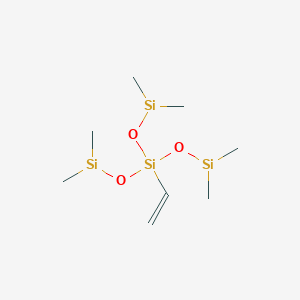

Structure

2D Structure

Properties

InChI |

InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWTTZYMZXKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Vinyl Tris Dimethylsiloxy Silane

Hydrosilylation Reactions in Polymer Network Formation

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group in Vinyl tris(dimethylsiloxy)silane. ingentaconnect.com This process is crucial for the formation of silicon-carbon bonds and the crosslinking of polymers. ingentaconnect.comresearchgate.net

Platinum-Group Metal Catalysis in Hydrosilylation

Platinum-group metals are the most effective and widely used catalysts for hydrosilylation reactions in the silicone industry. ingentaconnect.comresearchgate.net Complexes of platinum, in particular, exhibit high activity and selectivity, enabling the efficient formation of Si-C bonds. ingentaconnect.comresearchgate.net

The most common catalysts include Speier's catalyst (chloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst. researchgate.netnih.gov Karstedt's catalyst is a platinum(0) complex with divinyl-containing siloxanes, such as 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, and is known for its high solubility in silicone systems and remarkable catalytic activity. ingentaconnect.comresearchgate.net The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several key steps: oxidative addition of the Si-H bond to the platinum(0) center, coordination of the vinyl group, migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the alkylsilane product to regenerate the platinum(0) catalyst. mdpi.com However, variations of this mechanism have been proposed to account for phenomena like the formation of vinyl-silane byproducts. It is now understood that molecular platinum compounds are the active catalysts, and the formation of platinum colloids is often an end-stage process associated with catalyst deactivation. ingentaconnect.com

| Catalyst Type | Description | Key Features |

| Speier's Catalyst | Chloroplatinic acid (H₂PtCl₆) | Highly active, but can have an induction period as Pt(IV) is reduced to the active Pt(0) state. nih.govqualitas1998.net |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | Soluble in silicone systems, highly active, and widely used in industrial applications. ingentaconnect.comresearchgate.net |

| Other Platinum Catalysts | N-heterocyclic carbene platinum(0) complexes, Platinum(II) di-ω-alkenyl complexes | Offer user-friendly application and heat-triggered latency for controlled curing. nih.govillinois.edu |

Reaction Kinetics and Thermodynamics of Hydrosilylation

The kinetics of hydrosilylation can be complex, often characterized by an induction period, followed by a rapid reaction phase, and then a final slowing down. bohrium.com The induction period is the time between the start of the reaction and its observable onset and has been attributed to the time required for the reduction of the platinum precursor to the catalytically active Pt(0) species. ingentaconnect.combohrium.com

Several factors influence the reaction rate, including the concentration of both the vinyl and silane (B1218182) reactants. bohrium.com An excess of the silane component can accelerate the reaction, while an excess of the vinyl-containing compound may slow it down, suggesting competition for active sites on the platinum catalyst. bohrium.com The structure of the silane also plays a role; electron-withdrawing groups on the silane can increase the rate of addition to the olefin. bohrium.com The reaction is generally exothermic, and the heat generated needs to be managed, especially in large-scale industrial processes.

Stereoselectivity in Hydrosilylation Products

The addition of the Si-H bond across the vinyl group can result in two possible regioisomers: the α-adduct (Markovnikov addition) and the β-adduct (anti-Markovnikov addition). In the context of vinylsilanes, platinum-catalyzed hydrosilylation typically exhibits high anti-Markovnikov selectivity, leading predominantly to the formation of the β-isomer. nih.gov This stereoselectivity is a key advantage of hydrosilylation for producing well-defined polymer structures. nih.gov

While platinum catalysts are known for their high anti-Markovnikov selectivity, other transition metals like ruthenium and rhodium have also been investigated and can offer different or enhanced stereoselectivity. nih.govrsc.org For instance, certain ruthenium catalysts have been shown to produce β-(Z)-vinylsilanes with excellent selectivity. nih.gov The choice of catalyst and reaction conditions can therefore be used to control the stereochemical outcome of the hydrosilylation reaction. nih.govnih.gov

Inhibition and Moderation of Hydrosilylation Processes

In many applications, particularly in two-part silicone systems, it is crucial to prevent the hydrosilylation reaction from occurring prematurely at room temperature. researchgate.net This is achieved through the use of inhibitors or moderators, which temporarily deactivate the platinum catalyst. researchgate.net These inhibitors allow for a long "pot-life" or working time for the silicone formulation, with the reaction being triggered at a later stage, typically by heat. researchgate.net

A wide range of compounds can act as inhibitors, including those with electron-withdrawing groups like alkynes and alkenes. mdpi.com Common inhibitors include maleates (like dimethyl maleate) and fumarates, which form relatively stable complexes with the platinum(0) catalyst, preventing it from participating in the hydrosilylation reaction at ambient temperatures. ingentaconnect.commdpi.com Other effective inhibitors include dialkyl(biphenyl-2-yl)phosphines, which can increase the pot-life of the silicone composition and also prevent the decomposition of the platinum catalyst. researchgate.net Upon heating, these inhibitor complexes dissociate, freeing the platinum catalyst to initiate the rapid crosslinking reaction. researchgate.net

Radiation-Activated Hydrosilylation

In addition to thermal activation, hydrosilylation can also be initiated by radiation, such as ultraviolet (UV) light. nih.gov This method, known as photoinitiated or radiation-activated hydrosilylation, offers spatial and temporal control over the curing process. nih.gov This technique often employs photoactivatable platinum catalysts that are inactive until irradiated. nih.gov

One study investigated the use of thermo- and photo-activatable Pt(II)-phosphine complexes for the hydrosilylation of vinylsiloxanes. nih.gov It was observed that photolysis could lead to the formation of platinum colloids, which in turn catalyzed the further reaction of residual vinyl and hydride groups over time. nih.gov This approach provides a means to cure silicone systems at low temperatures, which is advantageous for applications involving heat-sensitive substrates.

Crosslinking Mechanisms in Silicone Systems

This compound serves as a trifunctional crosslinking agent in silicone systems. Its single vinyl group can react with Si-H groups on other siloxane polymer chains through hydrosilylation, while its three dimethylsiloxy groups are already part of the siloxane backbone.

The crosslinking process, often referred to as cure, transforms a liquid or semi-solid silicone formulation into a solid, elastic network. researchgate.net In a typical addition-cure system, a vinyl-functional silicone polymer (like a vinyl-terminated polydimethylsiloxane) is mixed with a hydride-functional siloxane crosslinker (such as a methylhydrosiloxane-dimethylsiloxane copolymer) in the presence of a platinum catalyst. gelest.comgelest.com

The resulting Si-O-Si crosslinks are highly durable, providing excellent resistance to weather, UV radiation, high temperatures, and chemicals. This robust, three-dimensional network is responsible for the desirable properties of silicone elastomers used in a vast array of applications.

Vinyl-Addition Crosslinking Principles

Vinyl-addition chemistry, also known as hydrosilylation, is a primary method for curing or crosslinking vinyl-functional silicones like this compound. gelest.comuni-wuppertal.de This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, a process typically catalyzed by platinum complexes. uni-wuppertal.degelest.com The general reaction is advantageous as it does not produce any volatile byproducts, leading to minimal shrinkage during the curing process. cht-silicones.comgpcsilicones.com

The most commonly used catalysts for this reaction are platinum complexes, such as Karstedt's catalyst and Lamoreaux catalyst. mdpi.com The reaction mechanism, while complex, is generally understood to involve the coordination of the platinum catalyst to both the vinyl group and the silicon-hydride group, facilitating the addition. The rate of reaction can be influenced by the substituents on the silicon atom of the silane, with an increase in the number of oxygen substituents generally leading to a decrease in the reaction rate. mdpi.com

The stoichiometry of the vinyl and hydride groups is a critical parameter in controlling the properties of the resulting crosslinked network. In many systems, a slight excess of hydride to vinyl groups is used to ensure complete reaction of the vinyl groups, with ratios ranging from 1.3:1 to 4.5:1 in filled systems. gelest.com

Peroxide-Activated Cure Chemistry

Peroxide-activated cure is another significant crosslinking mechanism for vinyl-functional siloxanes. gelest.com This method relies on the generation of free radicals from the thermal decomposition of a peroxide initiator. uni-wuppertal.de These free radicals can then initiate a cascade of reactions involving the vinyl groups and adjacent methyl groups on the siloxane backbone, leading to the formation of a crosslinked network. gelest.com

Commonly used peroxides for this purpose include dicumyl peroxide and benzoyl peroxide. researchgate.net The process is typically carried out at elevated temperatures to facilitate the decomposition of the peroxide and initiate the curing process. researchgate.net The mechanism involves the abstraction of a hydrogen atom from a methyl group by the peroxide radical, creating a methyl radical on the siloxane chain. This radical can then add to the vinyl group of another siloxane molecule, initiating the crosslinking.

Condensation Cure Mechanisms

Condensation cure mechanisms are also employed for crosslinking silicones, particularly those with hydrolyzable groups. uni-wuppertal.de While this compound itself does not have directly hydrolyzable groups for self-condensation, it can be incorporated into formulations with other silanes that do, or the dimethylsiloxy groups can be susceptible to hydrolysis under certain conditions. The presence of moisture can trigger the hydrolysis of alkoxysilyl or other hydrolyzable groups, leading to the formation of silanol (B1196071) (Si-OH) groups. shinetsusilicone-global.com These silanol groups can then undergo condensation reactions with each other or with other reactive groups to form stable siloxane (Si-O-Si) crosslinks. uni-wuppertal.de

The rate of condensation curing is highly dependent on the type of crosslinking agent, its concentration, the catalyst used, and the presence of water. uni-wuppertal.de Tin compounds, such as dibutyltin (B87310) dilaurate, are common catalysts for these reactions. uni-wuppertal.de The reactivity of the silane in condensation reactions is influenced by the organic substituent, with vinyl groups generally leading to faster cure rates compared to alkyl or phenyl groups. gelest.com

Control of Crosslink Density and Network Structure

The control of crosslink density and the resulting network structure is crucial for tailoring the final properties of the silicone material. In vinyl-addition cure systems, the crosslink density can be precisely controlled by the ratio of vinyl groups to silicon-hydride groups. gelest.com By adjusting this ratio, the degree of crosslinking can be varied from a lightly crosslinked gel to a rigid, highly crosslinked solid. The structure of the silane crosslinker also plays a significant role; for instance, a trifunctional crosslinker like this compound can create a more densely crosslinked network compared to a difunctional crosslinker. researchgate.net

In peroxide-cured systems, the crosslink density is primarily controlled by the concentration of the peroxide initiator and the cure temperature and time. Higher peroxide concentrations and longer cure times generally lead to higher crosslink densities. The incorporation of vinyl groups into the polymer backbone, as is the case with this compound, allows for more selective and efficient crosslinking compared to polymers containing only methyl groups. uni-wuppertal.de

The use of functional silanes as crosslinking agents allows for the design of silicone materials with specific properties. The choice of the silane and its concentration can be used to adjust the cure rate, mechanical properties, and even the surface properties of the final material. researchgate.netsiltech.com

Olefin Metathesis and Dimerization of Vinyl Silanes

Beyond crosslinking reactions, the vinyl group of this compound can participate in other important carbon-carbon bond-forming reactions, such as olefin metathesis and dimerization. These reactions offer pathways to novel organosilicon compounds and polymers.

Catalytic Dimerization Pathways of Trialkoxyvinylsilanes

The dimerization of vinylsilanes, including trialkoxyvinylsilanes which are structurally related to this compound, can be achieved using various catalytic systems. Iron-catalyzed dimerization has been shown to produce head-to-head dimers with high regioselectivity. nih.gov This process is believed to proceed through the oxidative cyclization of two vinylsilane molecules on an iron center to form a metallacyclopentane intermediate, followed by β-hydride elimination and reductive elimination. nih.gov

Palladium complexes have also been employed to catalyze the dimerization of vinylsilanes. For instance, a palladium-phosphine complex can catalyze the dimerization of triethoxyvinylsilane, leading to a mixture of isomeric dimers. mdpi.com The reaction is believed to be initiated by a cationic palladium-methyl species. mdpi.com Other catalytic systems, such as those based on titanium and molybdenum, have also been reported to effect the dimerization of vinylsilanes, yielding various butene and ethene derivatives. mdpi.com

Mechanistic Insights into Palladium-Catalyzed Reactions

Mechanistic studies of palladium-catalyzed reactions of vinylalkoxysilanes have provided valuable insights into the reaction pathways. In aqueous media, it has been shown that a palladium catalyst can promote the vinylation of aryl halides with vinylalkoxysilanes. nih.gov Interestingly, the reaction proceeds via a Heck-type mechanism, where the vinylation occurs at the C-H bond of the vinyl group, rather than a Hiyama cross-coupling at the C-Si bond. nih.gov This is attributed to the reduced nucleophilicity of the in-situ generated vinylsilanolate in water, which disfavors the transmetalation step required for the Hiyama pathway. nih.gov

The initial Heck product, a β-silylvinylarene, can undergo subsequent desilylation through several proposed pathways. nih.gov Computational studies have supported a mechanism involving the reinsertion of the silyl (B83357) olefin into the palladium-hydride bond of the Heck intermediate, followed by β-Si syn-elimination. nih.gov

Furthermore, palladium-catalyzed dimerization of vinyl ethers, which share the vinyl functionality with vinylsilanes, has been shown to proceed through the formation of a palladium-alkoxide species, followed by double vinyl ether insertion and β-alkoxide elimination to yield acetal (B89532) products. nih.gov These mechanistic studies highlight the versatility of palladium catalysis in manipulating the reactivity of vinyl-functionalized compounds.

Oxidative Treatment and Silanol/Siloxane Species Generation

The chemical reactivity of vinyl silanes is significantly influenced by the silicon-vinyl bond. Oxidative treatment is a key method for transforming these compounds into reactive intermediates. For closely related compounds like vinyl tris(trimethylsilyl)silanes, oxidative treatment with hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution within a tetrahydrofuran (B95107) solvent leads to the formation of reactive silanol or siloxane species. nih.gov

This transformation is crucial as it generates intermediates that are primed for further reactions. Research has shown that both hydrogen peroxide and a basic environment are essential for this process to occur. nih.gov These generated silanol or siloxane species are highly useful in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. They can react with a variety of organic halides, including aryl, heterocyclic, and alkenyl halides, in the presence of a palladium catalyst such as Pd(PPh₃)₄ and an activator like tetrabutylammonium (B224687) fluoride (B91410). nih.gov

Interestingly, while fluoride activation is often used for silane chemistry, it is not a requirement for the coupling to proceed once the silanol/siloxane species have been generated through oxidation. nih.gov The stereochemistry of the starting vinyl silane can also influence the outcome of subsequent coupling reactions. For instance, (E)-silanes have been observed to undergo coupling with retention of their stereochemistry. nih.gov

Table 1: Summary of Oxidative Treatment of Related Vinyl Silanes

| Reagents | Solvent | Generated Species | Subsequent Reaction | Key Findings |

|---|

Radical Reactivity Towards Alkenes for Related Silanes

The radical reactivity of silanes, particularly their addition to alkenes (a process known as hydrosilylation), is a fundamental aspect of organosilicon chemistry. This type of reaction provides a powerful method for forming carbon-silicon bonds and functionalizing unsaturated molecules. While direct studies on this compound are limited, the behavior of related silanes like phenyldimethylsilane and trichlorosilane (B8805176) offers significant insight into the expected reactivity.

The radical addition of silanes to alkenes typically proceeds through a regioselective addition of silyl radical intermediates to the carbon-carbon double bond. thieme-connect.com This process can be initiated under mild conditions using radical initiators such as triethylborane. thieme-connect.comorganic-chemistry.org The reaction sequence often leads to anti-Markovnikov addition products, a valuable outcome in organic synthesis. thieme-connect.comorganic-chemistry.org

The general mechanism involves the following steps:

Initiation: A radical initiator generates a silyl radical from the silane.

Propagation: The silyl radical adds to the alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another silane molecule, propagating the radical chain and forming the final product.

This two-step radical addition–oxidation sequence serves as a complementary method to the classic hydroboration-oxidation for the hydration of alkenes. organic-chemistry.org The efficiency of the reaction and the nature of the products can be influenced by the specific silane and alkene used. For example, trichlorosilane has been shown to add efficiently to terminal alkenes even without a thiol catalyst, and the resulting adducts can be oxidized to yield alcohols. thieme-connect.comorganic-chemistry.org

Mechanistic studies propose that the rate-limiting step can involve either the generation of free silyl radicals or a direct transfer of a silyl radical to the olefin, which can be facilitated by a catalyst. nih.gov The use of silylated cyclohexadienes as radical transfer hydrosilylating reagents has also been described as an environmentally benign alternative to traditional methods. researchgate.net

Table 2: Radical Addition of Related Silanes to Alkenes

| Silane | Initiator | Alkene Type | Product Type | Reference |

|---|---|---|---|---|

| Phenyldimethylsilane | Triethylborane | Electron-rich terminal alkenes | Silane adducts | thieme-connect.comorganic-chemistry.org |

| Trichlorosilane | Triethylborane | Terminal alkenes | Trichlorosilyl adducts (can be oxidized to alcohols) | thieme-connect.comorganic-chemistry.org |

Advanced Materials Development and Applications Based on Vinyl Tris Dimethylsiloxy Silane

Polymer Modification and Hybrid Material Design

The distinctive chemical nature of Vinyl tris(dimethylsiloxy)silane, featuring both a polymerizable vinyl group and hydrolyzable siloxy groups, allows it to act as a bridge between organic and inorganic materials. This dual functionality is key to its application in polymer modification and the creation of sophisticated hybrid materials with tailored properties.

Development of Cross-linked Polyethylene (B3416737) Systems

Silane (B1218182) cross-linking is a widely adopted and economical method for enhancing the thermomechanical properties of polyethylene (PE). gelest.comthecarycompany.com The process typically involves grafting a vinylsilane onto the polyethylene backbone, which is initiated by a peroxide. gelest.comthecarycompany.com This initial step results in a still-thermoplastic material that can be conventionally processed. The final cross-linking occurs in a subsequent step, triggered by moisture, which leads to the formation of a stable, three-dimensional siloxane network within the polymer matrix. gelest.com This network significantly improves the material's performance at elevated temperatures. gelest.com

While specific research focusing exclusively on this compound for this application is not extensively detailed in publicly available literature, the general mechanism of vinylsilane cross-linking provides a solid framework for understanding its potential role. The vinyl group of the silane can readily participate in the peroxide-initiated grafting to the polyethylene chains. Subsequently, the tris(dimethylsiloxy)silane moiety, upon exposure to moisture, would hydrolyze and condense to form the cross-linking siloxane bridges. This process transforms the thermoplastic polyethylene into a thermoset material known as PEX or XLPE.

The resulting cross-linked polyethylene exhibits enhanced properties, making it suitable for demanding applications such as in pipes (B44673) for domestic heating and in the insulation of power cables. sinosil.comazom.com The improved characteristics are a direct result of the stable network formed by the silane.

Table 1: Typical Properties of Silane-Crosslinked Polyethylene (XLPE) This table presents general data for silane-crosslinked polyethylene, as specific data for systems cross-linked with this compound is not readily available in the reviewed literature.

| Property | Value |

| Density | 0.93 g/cm³ |

| Tensile Strength | 18 MPa |

| Flexural Modulus | 0.6 GPa |

| Elongation at Break | 350% |

| Max. Operating Temp. | 90 °C |

| Water Absorption | 0.01% |

Formulation of Organosilicon-Modified Elastomers and Resins

Vinyl-functional siloxanes are integral to the formulation of advanced organosilicon elastomers and resins, primarily through addition-cure (platinum-catalyzed) and peroxide-cure systems. gelest.com In addition-cure systems, the vinyl groups on the siloxane react with hydride-functional siloxanes in the presence of a platinum catalyst to form a cross-linked network without the generation of byproducts. gelest.com This allows for the creation of elastomers with high dimensional stability.

The formulation of these materials can be finely tuned to achieve a wide range of properties. The viscosity of the base polymer, the type and amount of fillers, and the cross-linking density are all critical parameters. researchgate.net For instance, higher cross-link density leads to elastomers with a higher durometer (hardness). researchgate.net While specific formulations detailing the use of this compound are proprietary and not commonly published, a general formulation for a liquid silicone rubber (LSR) illustrates the role of the vinyl-functional component.

Table 2: Generic Formulation for a Two-Part Addition-Cure Silicone Elastomer This table provides a general example of a formulation and does not represent a system specifically containing this compound.

| Component | Part A | Part B | Function |

| Vinyl-terminated polydimethylsiloxane | X | Base Polymer | |

| Methylhydrosiloxane-dimethylsiloxane copolymer | X | Cross-linker | |

| Platinum Catalyst | X | Curing Agent | |

| Reinforcing Filler (e.g., Fumed Silica) | X | X | Improves mechanical strength |

| Inhibitor | X | Controls cure time |

The incorporation of this compound into such formulations could offer unique properties due to its specific structure, potentially influencing the cross-linking kinetics and the final network architecture.

Synthesis of Toughening Agents for Brittle Polymer Matrices

Epoxy resins are widely used in high-performance applications due to their excellent mechanical strength and thermal stability. However, their inherent brittleness is a significant drawback. The incorporation of a secondary phase, such as rubbery particles, is a common strategy to enhance their toughness. Functionalized siloxanes are particularly promising as toughening agents due to their ability to improve fracture resistance.

A study on a compound closely related to this compound, namely phenyl tris(dimethylsiloxy)silane, has demonstrated the potential of this class of molecules as toughening agents. In this research, an epoxy-terminated derivative, named EPTS (epoxy-terminated phenyl tris(dimethylsiloxy)silane), was synthesized through a one-step hydrosilylation reaction with allyl glycidyl (B131873) ether. This modification introduces epoxy groups onto the silane, allowing it to chemically bond with the epoxy resin matrix during curing.

This chemical integration is crucial for effective toughening, as it ensures good interfacial adhesion between the siloxane phase and the epoxy matrix, facilitating stress transfer and energy dissipation. The flexible siloxane backbone of the EPTS can absorb and dissipate energy, thus preventing crack propagation.

The incorporation of the synthesized epoxy-terminated silane derivative into an E51 epoxy resin matrix resulted in a significant improvement in the toughness of the material. The elongation at break, a key indicator of a material's ductility and toughness, was substantially increased.

The toughening effect is attributed to the formation of a two-phase morphology, where the siloxane derivative forms dispersed domains within the epoxy matrix. These soft domains can induce localized shear yielding in the surrounding matrix and can cavitate under stress, both of which are effective energy-dissipating mechanisms that hinder crack propagation.

Table 3: Mechanical Properties of an Epoxy Resin Toughened with an Epoxy-Terminated Phenyl tris(dimethylsiloxy)silane (EPTS) Derivative Data is based on a study of an analogous compound, epoxy-terminated phenyl tris(dimethylsiloxy)silane, and is presented to illustrate the potential toughening effect of similar siloxane structures.

| Material | Test Condition | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat Epoxy Resin (E51) | Room Temperature | - | ~4-5% |

| Epoxy Resin + EPTS | Room Temperature | - | 13.15% |

| Epoxy Resin + EPTS | Low Temperature | - | 11.03% |

These findings strongly suggest that a similarly derived epoxy-terminated version of this compound could serve as an effective toughening agent for brittle polymer matrices, offering a pathway to develop more durable and impact-resistant materials.

Synthesis of Polymeric Surfactants

Silicone-based surfactants are a class of specialty surface-active agents known for their ability to significantly lower the surface tension of liquids, even at very low concentrations. Their unique properties are derived from the flexible and low-intermolecular-force siloxane backbone. The synthesis of such surfactants often involves the chemical modification of a siloxane with hydrophilic groups.

While direct synthesis routes starting from this compound are not prominently documented in the reviewed literature, the general principles of silicone surfactant synthesis can be applied. The vinyl group in this compound provides a reactive site for the attachment of hydrophilic moieties. For example, through a hydrosilylation reaction, a hydrophilic polyether chain containing a terminal hydride group could be grafted onto the vinyl group of the silane.

The resulting molecule would have a hydrophobic siloxane head and a hydrophilic polyether tail, the classic structure of a surfactant. The specific structure of this compound, with its three dimethylsiloxy groups, would influence the packing and behavior of the surfactant at interfaces, potentially leading to the formation of unique micellar structures or interfacial properties. The synthesis of such polymeric surfactants could open up applications in areas such as emulsification, foaming, and surface modification of materials.

Functional Coatings and Surface Engineering

This compound is a versatile organosilicon compound utilized in the formulation of advanced functional coatings and for sophisticated surface engineering applications. Its unique bifunctional nature, possessing both a reactive vinyl group and hydrolyzable dimethylsiloxy groups, allows it to act as a molecular bridge between different material types. The dimethylsiloxy components contribute to flexibility, thermal stability, and hydrophobicity, which enhances performance in various environments. cymitquimica.com This dual reactivity is fundamental to its role as a crosslinking agent, adhesion promoter, and surface modifier. sinosil.com

The inherent chemical structure of this compound makes it a valuable component in the creation of water-repellent and protective coatings. The siloxane backbone, characterized by repeating silicon-oxygen linkages, along with the methyl groups of the dimethylsiloxy moieties, imparts a significant hydrophobic (water-repellent) character to surfaces treated with it. cymitquimica.com This property is crucial for protecting substrates from moisture ingress, which can lead to corrosion, degradation, and biofouling.

When incorporated into coating formulations, vinyl silanes can improve weather resistance. The vinyl group provides a site for polymerization or grafting onto a polymer matrix, effectively integrating the hydrophobic siloxane properties into the bulk of the coating. This results in a durable, long-lasting protective layer. A related compound, Vinyl tris(2-methoxyethoxy) silane, is specifically marketed as a water-repellent agent, highlighting the utility of this class of silanes for creating hydrophobic surfaces. chinacouplingagents.com By forming a stable, low-surface-energy film, these coatings prevent water from wetting the surface, leading to beading and runoff, which is essential for applications in architectural coatings, automotive finishes, and industrial maintenance. gelest.com

One of the most significant applications of this compound is as an adhesion promoter, or coupling agent, in systems that combine fundamentally different materials, such as organic polymers and inorganic substrates. cymitquimica.comsinosil.com Its effectiveness stems from its ability to form strong, durable chemical bonds at the interface between these otherwise incompatible phases. gelest.com This enhancement of interfacial adhesion is critical for the performance and longevity of composites, adhesives, sealants, and coatings. cymitquimica.com

Vinyl silanes are bifunctional molecules designed to chemically bridge organic and inorganic materials. sinosil.com The mechanism involves two distinct classes of reactivity:

The siloxy groups can hydrolyze to form silanols (Si-OH), which then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, ceramics, and silica (B1680970). gelest.comgelest.com This reaction forms stable, covalent Si-O-Metal or Si-O-Si bonds, firmly anchoring the silane molecule to the inorganic substrate. wikipedia.orgsilimtec.com

The vinyl group (CH2=CH-) is available to react and copolymerize with the organic polymer matrix of an adhesive, coating, or composite resin. sinosil.comfeidianchem.com

This dual action creates a robust covalent bridge across the interface, replacing weaker van der Waals forces with strong chemical bonds. gelest.com This significantly improves the adhesion of printing inks, adhesives, and paints to glass, ceramic, or metal surfaces. feidianchem.com The result is a multi-material system with enhanced mechanical strength and resistance to delamination, even when exposed to moisture or thermal cycling. sinosil.com

In the production of advanced composite materials, inorganic fillers such as aluminum hydroxide (B78521) or magnesium hydroxide are often added to a polymer matrix to enhance properties like flame retardancy or mechanical strength. feidianchem.com However, the hydrophilic nature of these inorganic fillers makes them inherently incompatible with hydrophobic organic polymers, leading to poor dispersion and weak interfacial adhesion.

Treating the surface of these inorganic fillers with this compound addresses this challenge. The silane acts as a surface modifier, altering the filler's surface chemistry from hydrophilic to hydrophobic and organophilic. feidianchem.com This modification dramatically improves the dispersion of the filler within the polymer matrix and enhances the compatibility between the two phases. feidianchem.com A patented method involves grafting an oily silicone group onto a vinyl silane to increase its dispersibility, which improves its ability to graft onto inorganic powders and enhances the binding force when used as a coupling agent. google.com This leads to a more homogeneous composite material with significantly improved processing characteristics and final properties, such as mechanical strength and flame retardant efficiency. feidianchem.com

Vinyl silanes are key precursors in the sol-gel process for creating organic-inorganic hybrid coatings. The sol-gel technique is a low-temperature chemical method for synthesizing cross-linked, glass-like networks from molecular precursors. mdpi.com In this process, a vinyl silane like Vinyltrimethoxysilane (B1682223) (VTMS) is often co-polymerized with an inorganic precursor such as tetraethoxysilane (TEOS). mdpi.comnih.gov

The process involves the hydrolysis and condensation of the silane's alkoxy or siloxy groups. This forms a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic "backbone" of the coating. mdpi.com Simultaneously, the organic vinyl groups distributed throughout this network remain available for further reactions, or they become an integral part of the final hybrid structure, imparting flexibility and functionality. mdpi.comnih.gov

Research on hybrid coatings made from VTMS and TEOS has demonstrated the creation of continuous, transparent, and smooth films with excellent adhesion and corrosion resistance on metallic substrates like titanium. mdpi.comnih.gov FTIR analysis of such coatings confirms the presence of Si-O-Si networks alongside the characteristic vinyl (C=C, CH=CH2) groups. nih.gov This approach allows for the engineering of coatings with a tunable combination of properties, such as the hardness and barrier protection of a ceramic with the flexibility of an organic polymer. mdpi.com

Adhesion Promotion in Multi-material Systems

Optical Materials and Encapsulants

The unique properties of organosilicon compounds, including thermal stability and transparency, make them suitable for specialty applications in optics and electronics. A closely related compound, Tris(vinyldimethylsiloxy)phenylsilane, is noted for its use in the preparation of optical materials and in the semiconductor and electronics industry. cfmats.com This suggests that vinyl-functional siloxanes like this compound can be used as components in the synthesis of polymers for optical applications. Their ability to form clear, stable matrices makes them candidates for encapsulants, which are used to protect sensitive electronic components and semiconductors from moisture, dust, and mechanical shock.

Data Tables

Table 1: Functional Roles of this compound in Material Applications

| Application | Key Function | Contributing Molecular Group(s) | Research Finding |

| Protective Coatings | Water Repellency, Weather Resistance | Dimethylsiloxy Groups, Siloxane Backbone | Imparts hydrophobic properties and improves durability when integrated into coating formulations. cymitquimica.com |

| Multi-Material Systems | Adhesion Promotion / Coupling Agent | Vinyl Group and Siloxy Groups | Forms covalent bonds between inorganic substrates (via siloxy groups) and organic polymers (via vinyl group). sinosil.comgelest.comfeidianchem.com |

| Composite Materials | Surface Modification of Fillers | Siloxy Groups | Improves dispersion and compatibility of inorganic fillers (e.g., aluminum hydroxide) in a polymer matrix. feidianchem.comgoogle.com |

| Hybrid Films | Sol-Gel Precursor | Vinyl Group and Siloxy Groups | Forms a cross-linked organic-inorganic hybrid network for creating thin, protective, and adhesive films. mdpi.comnih.gov |

| Optical/Electronic Materials | Encapsulant, Polymer Component | Siloxane Backbone, Vinyl Group | Used in the synthesis of materials for optical and semiconductor applications due to clarity and protective properties. cfmats.com |

High Refractive Index Siloxane Hybrids

In the field of optics, there is a significant demand for materials with a high refractive index (RI) for applications in lenses, optical coatings, and light-emitting diodes (LEDs). Research has shown that incorporating highly polarizable groups, such as phenyl groups, into a siloxane matrix can substantially increase the refractive index. xinyanbm.com While direct studies quantifying the RI of hybrids based solely on this compound are not prevalent, its role can be inferred from its structural components. The vinyl group provides a reactive site for hydrosilylation curing, a common method for creating stable, crosslinked siloxane networks with minimal byproducts. xinyanbm.com This process is essential for locking in the desired optical properties.

The development of phenyl-siloxane hybrid materials has yielded impressive results, achieving refractive indices as high as 1.58. cfmats.comgelest.com These systems often involve the reaction of vinyl-functional oligosiloxanes with hydride-functional crosslinkers. gelest.com this compound can act as a key precursor or crosslinker in such systems, contributing to the formation of a dense, optically clear network. The flexible dimethylsiloxy units help maintain the processability and thermal stability of the formulation.

Table 1: Refractive Index of Advanced Siloxane-Based Optical Materials

| Material Type | Key Components | Achieved Refractive Index (n) | Reference |

|---|---|---|---|

| Phenyl-Siloxane Hybrid (Hybrimer) | Phenyl-vinyl-oligosiloxane, Phenyltris(dimethylsiloxy)silane | ~1.56 | xinyanbm.com |

| Silicone Optical Adhesive (CSOA) | Vinyl-terminated polydiphenyl-methylphenyl siloxane, Hydrogen-containing silicone resin | up to 1.575 | cfmats.com |

| Zirconium-Phenyl Siloxane Hybrid (ZPH) | Vinyl- and hydride-functional siloxane resins with phenyl groups and Zr-O-Si phase | ~1.58 | gelest.com |

Transparent Polymer Matrices for Optical Devices

Optical transparency is a critical requirement for materials used in optical devices. Unfilled silicone polymers are known for their exceptional clarity, but they often lack the necessary mechanical strength for practical applications. chemimpex.com Reinforcement with traditional fillers like fumed silica can compromise this transparency. chemimpex.com

Vinyl-functional siloxane resins, such as vinyl "Q" resins and T-structure polymers like this compound, offer a solution. chemimpex.com These molecules can be integrated into the silicone matrix, creating a crosslinked network that enhances mechanical properties without introducing scattering centers that would reduce transparency. The hydrosilylation curing process, which involves the vinyl groups, forms no byproducts, ensuring good dimensional stability and preventing the formation of voids or impurities that could affect optical clarity. gelest.com Research into siloxane hybrid materials for LED encapsulation has demonstrated the ability to achieve high optical transparency (e.g., ~88% at 450 nm) while also providing thermal stability. gelest.com The use of this compound contributes to these transparent matrices by providing vinyl reactivity for a clean cure and a siloxane structure that is inherently clear.

Table 2: Optical Transparency of Siloxane Hybrids for Optoelectronics

| Material | Test Conditions | Optical Transparency | Reference |

|---|---|---|---|

| Phenyl Hybrimer (PH) | After aging at 200°C for 1152 hours | High transparency maintained | xinyanbm.com |

Development of Encapsulation Materials for Optoelectronics

Encapsulants for optoelectronic devices, especially high-power LEDs, must possess a combination of high refractive index, excellent transparency, and robust thermal stability to prevent yellowing over the device's lifetime. xinyanbm.com Polydimethylsiloxane (PDMS) offers thermal stability but has a low refractive index, while traditional epoxies can yellow at high temperatures. xinyanbm.com

Advanced hybrid materials based on vinyl-functional siloxanes are being developed to meet these challenges. xinyanbm.comgelest.com this compound serves as an ideal building block for these encapsulants. Its vinyl group allows it to participate in platinum-catalyzed addition cure reactions, forming a stable, three-dimensional network. gelest.comcymitquimica.com The resulting crosslinked structure provides the necessary mechanical protection and thermal stability. cymitquimica.com Furthermore, the siloxane backbone imparts flexibility and hydrophobicity, protecting the sensitive electronic components from moisture and thermal stress. cymitquimica.com The development of phenyl-siloxane hybrids, which can be synthesized using vinyl-functional precursors, has led to encapsulants that remain transparent even after prolonged aging at temperatures up to 200°C. xinyanbm.com

Composite Materials Science

Reinforcement Strategies in Silicone Elastomers

Silicone elastomers in their pure, unfilled state exhibit poor mechanical properties. chemimpex.com To improve their strength and durability, reinforcing agents are incorporated. This compound acts as a reactive reinforcing agent. Its T-shaped structure can form rigid, crosslinked points within the polymer network. cfmats.com

During the curing process, typically via hydrosilylation, the vinyl group of the silane covalently bonds with hydride-functional groups on other polymer chains. This creates a robust, three-dimensional structure. Unlike non-reactive fillers, this integration into the polymer backbone significantly enhances properties like tensile strength and hardness. cfmats.com This strategy is particularly advantageous when optical clarity is required, as it avoids the use of traditional particulate fillers that can cause light scattering. chemimpex.com

Table 3: Mechanical Properties of Reinforced Silicone Systems

| Material System | Reinforcement Strategy | Tensile Strength | Hardness (Shore) | Reference |

|---|

Interfacial Adhesion in Filled Polymer Composites

The performance of a filled polymer composite heavily depends on the quality of the bond between the polymer matrix and the inorganic filler particles. This compound is utilized as a coupling agent to improve this interfacial adhesion. cymitquimica.com

The compound's bifunctional nature is key to this role. The vinyl group is reactive towards the organic polymer matrix, allowing it to be chemically integrated during polymerization or crosslinking. sinosil.com Simultaneously, the siloxane portion of the molecule can interact with the surface of inorganic fillers (such as glass, silica, or metal oxides), forming a durable bridge between the two phases. sinosil.com This improved adhesion leads to more effective stress transfer from the polymer matrix to the filler, resulting in enhanced mechanical properties, better dispersibility of the filler, and improved resistance to moisture and weathering. sinosil.com

Biomedical Engineering Research (Material Aspects)

The unique material properties of silicones—flexibility, stability, and hydrophobicity—make them attractive for biomedical applications. Research is exploring the use of functionalized silanes like this compound to create advanced biomaterials.

From a material science perspective, the compound shows potential in the development of systems for controlled drug delivery. Its ability to be incorporated into a polymer network allows for the creation of a siloxane-based matrix that can encapsulate therapeutic agents. The inherent properties of the siloxane network, such as its hydrophobicity and crosslink density, could be tailored to control the release kinetics of the entrapped drug.

Furthermore, related vinyl-functional silanes are being investigated for their use in creating biocompatible materials for medical devices. chemimpex.com The ability of these silanes to act as coupling agents can improve the compatibility between a material and biological tissues, which is a critical aspect of medical implant and device manufacturing. chemimpex.com The vinyl group provides a reactive handle to graft these molecules onto surfaces or integrate them into bulk materials, modifying the material's surface chemistry and physical properties for biomedical use.

Research on Drug Delivery Systems (Material Aspects)

The exploration of novel materials for advanced drug delivery systems is a cornerstone of modern pharmaceutical research. In this context, organosilicon compounds, particularly those with reactive functional groups, have garnered significant interest. This compound, with its unique chemical architecture, presents as a promising candidate for the development of sophisticated drug delivery vehicles. Its utility stems from the dual nature of its structure: the reactive vinyl group allows for polymerization and functionalization, while the siloxane backbone imparts desirable material properties such as flexibility, stability, and biocompatibility.

Research into the material aspects of drug delivery systems based on this compound has primarily focused on its role as a monomer in the synthesis of larger polymeric structures. These polymers can be tailored to form various drug-carrying platforms, including nanoparticles, microcapsules, and specialized coatings. The vinyl group serves as a crucial anchor for polymerization, often through hydrosilylation reactions, leading to the formation of highly branched or cross-linked polysiloxane networks.

A key area of investigation involves the synthesis of hyperbranched poly(siloxysilane) polymers from this compound. These three-dimensional, star-like polymers possess a high density of functional groups on their periphery. Depending on the synthetic route, these terminal groups can be either vinyl or silicon-hydride moieties. This high degree of functionality is particularly advantageous for drug delivery applications, as it provides numerous sites for the covalent attachment or non-covalent encapsulation of therapeutic agents. The internal cavities within the hyperbranched structure can also serve as reservoirs for drug molecules, facilitating high loading capacities.

Furthermore, this compound is utilized as a monomer in the creation of siloxysilane-containing copolymers for biomedical applications such as conformable bandages and coatings. In these materials, the siloxane component contributes to hydrophobicity, which can be beneficial for protecting a wound site and controlling the release of a loaded drug. The ability to copolymerize this monomer with other organic monomers, such as methyl methacrylate, allows for the fine-tuning of the resulting material's mechanical and chemical properties to suit specific drug delivery requirements.

While direct, detailed studies on the loading and release kinetics of specific drugs from systems based purely on this compound are not extensively documented in publicly available literature, the material science principles underpinning its use are well-established through research on related silane and siloxane polymers. The data from these related studies inform the potential design and performance of drug delivery systems incorporating this versatile compound.

Below is a table summarizing the material properties and potential applications of this compound and its derivatives in the context of drug delivery systems.

| Material/System Component | Key Properties | Relevance to Drug Delivery Systems |

| This compound (Monomer) | - Reactive vinyl group- Flexible siloxane backbone- Soluble in organic solvents | - Building block for drug-carrying polymers.- Enables polymerization and cross-linking.- Imparts hydrophobicity and stability to the final material. |

| Hyperbranched Poly(siloxysilanes) | - High density of surface functional groups (vinyl or Si-H)- Three-dimensional, globular structure with internal cavities | - High drug loading capacity through covalent attachment or encapsulation.- Surface can be modified to control drug release and biocompatibility. |

| Siloxysilane-containing Copolymers | - Tunable mechanical properties (e.g., flexibility, adhesion)- Forms biocompatible films and coatings | - Suitable for creating transdermal patches, medicated bandages, and implant coatings.- The polymer matrix can be designed to control the rate of drug diffusion. |

Characterization Techniques for Vinyl Tris Dimethylsiloxy Silane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular framework of Vinyl tris(dimethylsiloxy)silane. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of this compound by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the molecule. For a related compound, vinyltrimethoxysilane (B1682223), the vinyl protons (CH2=CH-) typically appear as a complex multiplet in the range of 5.8-6.2 ppm, while the methoxy (B1213986) protons (-OCH3) show a sharp singlet around 3.6 ppm. chemicalbook.com In this compound, the dimethylsilyl protons (-Si(CH₃)₂) would be expected to produce a distinct singlet, and the vinyl group protons would exhibit characteristic shifts.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. In a similar compound, vinyl tris(2-methoxyethoxy) silane (B1218182), the vinyl carbons show signals at approximately 130.1 ppm and 137.4 ppm. chemicalbook.com For this compound, distinct peaks for the vinyl carbons and the methyl carbons of the dimethylsiloxy groups would be anticipated.

²⁹Si NMR: Silicon-29 NMR is particularly crucial for characterizing silane and siloxane compounds. It directly probes the silicon environment. In polysiloxane copolymers, the chemical shifts of ²⁹Si nuclei are sensitive to the nature of the neighboring monomer units. osti.gov For this compound, two main signals are expected: one for the central silicon atom bonded to the vinyl group and three oxygen atoms, and another for the silicon atoms of the dimethylsiloxy groups. The analysis of these shifts provides insights into the sequence and distribution within the siloxane structure. osti.gov

Table 1: Representative NMR Data for Related Vinyl Silane Compounds

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Vinyltrimethoxysilane chemicalbook.com | 5.8-6.2 | m | CH₂=CH- |

| ¹H | Vinyltrimethoxysilane chemicalbook.com | ~3.6 | s | -OCH₃ |

| ¹³C | Vinyl tris(2-methoxyethoxy) silane chemicalbook.com | 130.1, 137.4 | CH₂=CH- | |

| ²⁹Si | Polydimethylsiloxane (PDMS) | ~ -22 | -Si(CH₃)₂-O- |

Note: This table provides illustrative data from related compounds to indicate expected chemical shift regions. Actual values for this compound may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives exhibits characteristic absorption bands that confirm its structure.

Key vibrational bands include:

Si-O-Si stretching: A strong, broad absorption band is typically observed in the region of 1000-1100 cm⁻¹, which is characteristic of the siloxane (Si-O-Si) linkages. researchgate.net

C=C stretching: The presence of the vinyl group is confirmed by a peak around 1600 cm⁻¹.

C-H stretching (vinyl): Absorptions corresponding to the C-H bonds of the vinyl group are found just above 3000 cm⁻¹.

Si-CH₃ deformation: The symmetric deformation of the methyl groups attached to silicon gives rise to a characteristic peak around 1260 cm⁻¹. researchgate.net

CH₃ rocking and Si-C stretching: Bands in the region of 750-850 cm⁻¹ are attributed to the rocking of methyl groups and Si-C stretching vibrations. lboro.ac.uk

Table 2: Characteristic FTIR Absorption Bands for Vinyl Silane Compounds

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 1000-1100 | Si-O-Si stretching | Siloxane | researchgate.net |

| ~1600 | C=C stretching | Vinyl | |

| >3000 | C-H stretching | Vinyl | |

| ~1260 | Si-CH₃ deformation | Dimethylsilyl | researchgate.net |

| 750-850 | CH₃ rocking / Si-C stretching | Methyl / Silicon-Carbon | lboro.ac.uk |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing thin films and surface modifications of materials treated with silanes.

In the analysis of silane-treated surfaces, XPS can determine the thickness of the silane layer and provide information about the chemical bonding at the interface. researchgate.net For this compound, high-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions would be of primary interest. The Si 2p spectrum can distinguish between silicon atoms in different chemical environments, such as the central silicon of the tris(dimethylsiloxy)silane core and the silicon atoms of the dimethylsiloxy groups. Analysis of the C 1s spectrum can confirm the presence of the vinyl group and the methyl groups. The O 1s spectrum provides information on the Si-O-Si linkages.

UV/Vis/NIR Spectrophotometry for Optical Properties

UV/Vis/NIR spectrophotometry measures the absorption, transmission, and reflectance of light in the ultraviolet, visible, and near-infrared regions. While this compound itself is a colorless liquid and does not exhibit strong absorption in the visible region, this technique is valuable for characterizing materials that have been functionalized with it. For instance, the optical properties of colloidal crystals can be optimized by surface modification with vinyl-functionalized silanes, and UV-Vis-NIR spectra can confirm the quality of these materials. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, and MS is used to identify and quantify them based on their mass-to-charge ratio.

GC-MS is an effective technique for the analysis of volatile silicon compounds, including siloxanes. accesswater.org It can be used to determine the purity of this compound and to identify any impurities or byproducts from its synthesis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of Si-O, Si-C, and C-C bonds. The fragmentation pattern provides a unique fingerprint that aids in the structural elucidation of the molecule and its derivatives. chromatographyonline.comfrontiersin.org

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability and decomposition behavior of this compound and polymers derived from it.

Thermogravimetric Analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample as a function of temperature. TGA can be used to determine the decomposition temperature of this compound, which is an important parameter for its application in high-temperature environments. For instance, studies on related vinyl silane polymers, like polyvinyltriethoxysilane (PVTES), have shown that the degradation mechanism is significantly influenced by the atmosphere (e.g., nitrogen vs. oxygen). doi.org In an inert atmosphere, PVTES shows a single degradation step, while in an oxygen atmosphere, multiple degradation peaks are observed. doi.org Similar analyses of this compound would provide valuable information on its thermal stability and the nature of its decomposition products. The general mechanism of thermal decomposition of silanes involves complex homogeneous reactions, silicon deposition, and aerosol formation. rsc.org

Microscopic and Imaging Techniques

Microscopic and imaging techniques are indispensable for visualizing the morphology, surface topography, and nanostructure of materials containing this compound.

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface morphology of materials at high magnifications. It provides detailed images of surface features, particle size, and homogeneity.

In the context of this compound and its derivatives, SEM has been employed to study the morphology of various systems. For instance, SEM images of vinyl-functionalized porous silica (B1680970) have shown that the shape of the silica particles can change from spherical to clump-like or rod-like depending on the synthesis conditions.

SEM has also been used to confirm the high quality of vinyl-functionalized silica colloidal crystals. In studies of polymer blends, SEM can reveal the distribution of different phases and the effects of additives. For example, SEM analysis of PVC films blended with synthetic additives showed a significant improvement in the surface features after UV irradiation, with no visible cracks or gray patches, indicating the protective effect of the additives.

When carbon nanofibers (CNFs) are coated with silanes, SEM analysis, in conjunction with other techniques, helps to understand the formation of a silica layer on the CNF surface. Furthermore, the fracture morphology of blend films, such as those made from feather keratin, poly(vinyl alcohol), and tris(hydroxymethyl)aminomethane, can be observed using SEM, revealing information about phase separation within the blended system.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of a material with sub-nanometer resolution. It is particularly useful for characterizing thin films and coatings, quantifying surface roughness, and observing surface texture.

AFM has been instrumental in studying the deposition of silane coupling agents, including those with vinyl groups, on various substrates. The topography of the silane layer is strongly influenced by the solvent, pH, and other treatment conditions. For instance, the morphology of a vinyl triethoxysilane (B36694) film can change from isolated islands to a network structure with increasing substrate temperature.

By monitoring the interactions between an AFM tip and a sample, physical-chemical processes such as adhesion can be investigated. In the study of silane networks, AFM has been used to identify phenomena like chain penetration and entanglements, which are crucial for understanding the adhesion of polymers to silane-treated surfaces.

AFM can also be used to assess the surface roughness of modified materials. For example, the root mean square (rms) roughness of an anodized titanium surface coated with silane was measured to be around 300 nm. The following table summarizes key AFM findings for surfaces modified with vinyl silanes.

| System | AFM Finding |

| Vinyl silane on mica | Smooth layer formation is dependent on solvent and pH. |

| Vinyl triethoxysilane on SiO2 | Topography changes from islands to network with increasing temperature. |

| Anodized titanium with silane | Hill and valley-like topography with an rms roughness of ~300 nm. |

This table highlights the use of AFM in characterizing the surface topography of various substrates modified with vinyl silanes.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and nanostructure of materials. It is used to analyze the size, shape, and distribution of nanoparticles and to observe the morphology of nanocomposites.

In the study of vinyl-functionalized porous silica, TEM images, along with SEM, have revealed changes in the morphology of the silica nanoparticles with different synthesis parameters. TEM is also crucial for confirming the results of silanization processes on nanomaterials. For example, the functionalization of multi-walled carbon nanotubes (MWCNTs) with 3-methacryloxypropyltrimethoxy silane (MPS) has been confirmed by TEM analysis, among other techniques.

When carbon nanofibers (CNFs) are coated with silanes like vinyltriethoxy silane (VTS), TEM analysis helps to visualize the resulting silica layer on the nanofiber surface.

Other Characterization Techniques

While the aforementioned techniques are central to the characterization of this compound and its derivatives, other analytical methods also provide valuable information. For instance, Fourier Transform Infrared (FTIR) spectroscopy is often used in conjunction with TGA to identify the chemical bonds present in a material and to monitor changes during thermal treatment. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure of silane-grafted polymers.

Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) mass spectrometry stands as a pivotal technique for the detailed characterization of synthetic polymers, including functionalized siloxanes like this compound and its derivatives. nih.gov This soft ionization method is particularly adept at providing precise information regarding the molecular weight and molecular weight distribution of oligomeric and polymeric species. nih.gov The process involves embedding the analyte molecules within a crystalline matrix. Upon irradiation with a pulsed laser, the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. The mass-to-charge ratio of the ions is determined by their flight time, enabling the construction of a detailed mass spectrum.

Detailed Research Findings

The utility of MALDI-TOF MS for characterizing silicon-containing polymers is well-documented through studies on analogous compounds such as poly(dimethylsiloxane) (PDMS) and silsesquioxanes. researchgate.netresearchgate.net This technique allows for the accurate determination of crucial molecular weight averages, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). From these values, the polydispersity index (PDI = Mw/Mn) can be calculated, which provides a measure of the breadth of the molecular weight distribution within the sample. A PDI value close to 1.0 indicates a narrow distribution, or a nearly monodisperse sample.

In the context of functionalized polymers, MALDI-TOF MS is invaluable for confirming the identity and purity of end-groups. sigmaaldrich.com For derivatives of this compound, this would involve verifying the successful incorporation of the vinyl group and other functional moieties. The high resolution achievable with MALDI-TOF allows for the separation of individual oligomer peaks in the mass spectrum, from which the mass of the repeating unit and the end-groups can be elucidated. sigmaaldrich.com

Research comparing MALDI-TOF MS with other techniques like Gel Permeation Chromatography (GPC) for the analysis of hydroxyl-terminated PDMS has shown that MALDI-TOF can provide absolute molecular weight values, whereas GPC provides relative values based on calibration standards. researchgate.net While discrepancies can arise due to factors like ion suppression of high-mass oligomers in MALDI-TOF, the technique offers a more detailed view of the molecular composition, especially for lower molecular weight polymers. researchgate.netresearchgate.net

Data Table

The following interactive table presents data from a comparative analysis of a hydroxyl-terminated poly(dimethylsiloxane) (OH-PDMS) sample, which is structurally analogous to polymers that could be derived from this compound. This data illustrates the typical molecular weight information obtainable through MALDI-TOF MS. researchgate.net

| Analytical Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Direct MALDI-TOF MS | 780 | 840 | 1.08 |

| GPC (Polystyrene Standards) | 890 | 1250 | 1.40 |

| This table is based on data from a comparative study on poly(dimethylsiloxane) analysis and is intended to be illustrative for siloxane compounds. researchgate.net |

The data indicates that MALDI-TOF MS can reveal a narrower molecular weight distribution (a lower PDI value) compared to conventional GPC analysis for the same sample. researchgate.net This highlights the capability of MALDI-TOF to provide a highly resolved and accurate representation of the molecular weight distribution, which is a critical parameter in defining the properties and applications of materials derived from this compound.

Theoretical and Computational Studies of Vinyl Tris Dimethylsiloxy Silane Systems

Reaction Kinetics and Thermodynamics Modeling

While specific documented reaction kinetics and thermodynamics modeling studies for Vinyl tris(dimethylsiloxy)silane are not abundant in publicly accessible literature, the principles of such studies on analogous silane (B1218182) systems can be extrapolated. For instance, research on the reaction between (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) and a silsesquioxane silanol (B1196071) has demonstrated the complexity of silane reactions. nih.gov In that case, the reaction rate was found to be influenced by temperature and the solvent, with a second APDMS molecule acting as a catalyst. nih.gov

Such modeling for this compound would likely involve tracking the concentration of reactants and products over time under various conditions to determine rate laws and activation energies. The vinyl group is a key reactive site, particularly in polymerization and hydrosilylation reactions. Thermodynamic modeling would focus on the changes in enthalpy, entropy, and Gibbs free energy during these reactions, providing critical data on reaction feasibility and equilibrium positions. For example, the oxidative treatment of vinyl tris(trimethylsilyl)silanes with hydrogen peroxide generates reactive silanol species that participate in palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Hypothetical Parameters in a Kinetic Study of this compound Hydrosilylation

| Parameter | Description | Hypothetical Value/Observation |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | First order with respect to the silane and catalyst. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Dependent on temperature, following the Arrhenius equation. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Could be determined from an Arrhenius plot of ln(k) versus 1/T. |

| Thermodynamic Data | Changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. | Exothermic reaction (negative ΔH) with a decrease in entropy (negative ΔS). |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, molecular orbital energies, and reactivity. While specific DFT studies on this exact molecule are limited, related studies on the silylation of vinyl arenes using hydrodisiloxanes have showcased the utility of DFT in elucidating reaction mechanisms. mdpi.com

Computed properties for this compound are available from databases such as PubChem, which are derived from computational models. nih.gov These properties offer a glimpse into the molecule's characteristics at a quantum level.

Table 2: Computationally Derived Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂₁O₃Si₄ | PubChem nih.gov |

| Molecular Weight | 277.59 g/mol | PubChem nih.gov |

| Exact Mass | 277.05677567 Da | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Topological Polar Surface Area | 27.7 Ų | PubChem nih.gov |

A dedicated DFT study on this compound would typically involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. From these calculations, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Quantum Mechanical Studies of Reactivity

Quantum mechanical (QM) studies delve into the electronic and structural details of chemical reactions, providing insights into transition states and reaction pathways. For this compound, QM methods could be employed to study the mechanisms of its characteristic reactions, such as polymerization via the vinyl group or hydrolysis of the siloxane bonds.

For example, a QM study could model the addition of a radical initiator to the vinyl group, mapping out the potential energy surface of the reaction and identifying the transition state structure. This would allow for the calculation of the activation barrier, providing a theoretical basis for the observed reaction rates. Studies on other silanes have successfully used quantum chemistry methods to estimate activation energies that are in good agreement with experimental results. nih.gov The reactivity of the vinyl group in this compound is central to its use as a crosslinker and monomer in the synthesis of silicone-based polymers. cymitquimica.com

Molecular Dynamics Simulations (Implicit for structural evolution)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While explicit MD simulations focusing solely on the structural evolution of isolated this compound molecules are not commonly published, the principles of MD are widely applied to understand the behavior of similar silanes in condensed phases and at interfaces. nih.gov

MD simulations can provide insights into the conformational flexibility of the tris(dimethylsiloxy)silane portion of the molecule and the orientation of the vinyl group. In a simulated environment, such as in the presence of a solvent or on a surface, MD can reveal how the molecule interacts with its surroundings. For instance, simulations of other functionalized silanes have been used to study their self-assembly on surfaces and their role as coupling agents. These simulations often use force fields like CVFF or Compass to model the interatomic interactions. mdpi.comfrontiersin.org

A simulation of this compound could implicitly inform on its structural evolution by observing its behavior in a polymer matrix or at an interface with an inorganic filler. Such simulations would track the molecule's trajectory, revealing preferred conformations and interaction patterns that are crucial for its function as a coupling agent to improve adhesion between organic polymers and inorganic materials. cymitquimica.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Silane (B1218182) Reactions

The reactivity of the vinyl group in Vinyl tris(dimethylsiloxy)silane is central to its utility, with hydrosilylation being a key transformation. Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems for this and other silane reactions.

Traditionally, platinum-based catalysts have dominated the field of hydrosilylation. However, their high cost and potential for product contamination are driving the exploration of alternatives. A significant research thrust is the development of catalysts based on more abundant and less toxic metals. For instance, iron-catalyzed isomerization of alkenes using an iron(II) β-diketiminate pre-catalyst has been reported, proceeding with a catalytic amount of a hydride source. researchgate.net Similarly, novel cobalt catalysts are being explored for efficient and stereoselective access to a broad range of trisubstituted alkenes. researchgate.net

Another promising area is the use of main group Lewis acids as catalysts. Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, has been shown to catalyze the hydrosilylation of carbonyls by generating an electrophilic silicon center through the formation of a frustrated Lewis pair (FLP). rsc.org This mechanism avoids the oxidative addition step required by traditional transition metal catalysts. rsc.org DFT calculations have been employed to understand and optimize these systems, suggesting that by tuning the electrophilicity of the catalyst, the reactivity towards different substrates can be controlled. rsc.org

Furthermore, the development of bifunctional catalysts is gaining traction. For example, a catalyst that can simultaneously perform trichlorosilane (B8805176) disproportionation and silicon tetrachloride hydrogenation has been proposed, which could be relevant for synthesizing silane precursors. mdpi.com Silica-supported ionic liquid phase (SILP) catalysts are also being investigated for silane production, offering advantages in terms of catalyst stability and reusability. mdpi.com

Precision Synthesis of Tailored Organosiloxane Architectures

The ability to precisely control the architecture of organosiloxane polymers at the molecular level is crucial for tailoring their properties for specific applications. Future research will focus on moving beyond simple linear or cross-linked structures to more complex and well-defined architectures.

Anionic and organocatalytic ring-opening polymerization (ROP) of cyclosiloxanes are powerful techniques for synthesizing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. encyclopedia.pub Research in this area is aimed at synthesizing block copolymers, graft copolymers, and other complex structures incorporating vinyl-functional units. For instance, the organocatalytic controlled/living ROP of functionalized cyclotrisiloxanes allows for the synthesis of linear polysiloxanes with precisely placed functional groups. rsc.org